An In-Depth Technical Guide to 6-Dimethoxyphosphonyl-5-oxohexanoic acid: Structure, Synthesis, and Potential Applications
An In-Depth Technical Guide to 6-Dimethoxyphosphonyl-5-oxohexanoic acid: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Dimethoxyphosphonyl-5-oxohexanoic acid (CAS No. 130121-24-3) represents a unique molecular scaffold combining a carboxylic acid, a ketone, and a phosphonate ester. While specific detailed experimental data for this compound is not extensively available in peer-reviewed literature, this guide provides a comprehensive overview of its chemical structure, proposes a logical synthetic pathway, and explores its potential applications in research and drug development based on the chemical functionalities present. This document serves as a foundational resource for scientists interested in the synthesis and utilization of phosphonate-containing keto acids.
Chemical Identity and Physicochemical Properties
6-Dimethoxyphosphonyl-5-oxohexanoic acid is a polyfunctional organic compound with the molecular formula C8H15O6P.[1] Its structure is characterized by a six-carbon hexanoic acid backbone. Key functional groups include a carboxylic acid at the 1-position, a ketone at the 5-position, and a dimethoxyphosphonyl group at the 6-position.
Table 1: Physicochemical Properties of 6-Dimethoxyphosphonyl-5-oxohexanoic acid
| Property | Value | Source |
| CAS Number | 130121-24-3 | [1] |
| Molecular Formula | C8H15O6P | [1] |
| Molecular Weight | 238.17 g/mol | [1] |
| Predicted Boiling Point | 406.2 ± 25.0 °C | [1] |
| Predicted Density | 1.258 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 4.59 ± 0.10 | [1] |
Structural Elucidation
The chemical name itself provides the necessary information to deduce the structure of 6-Dimethoxyphosphonyl-5-oxohexanoic acid. The "hexanoic acid" base indicates a six-carbon chain with a carboxylic acid. The "5-oxo" denotes a ketone group on the fifth carbon, and "6-Dimethoxyphosphonyl" specifies a phosphonate group with two methoxy substituents on the sixth carbon.
Caption: Chemical structure of 6-Dimethoxyphosphonyl-5-oxohexanoic acid.
Proposed Synthesis and Characterization
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be formed by creating the carbon-carbon bond between C4 and C5. This could be achieved through the reaction of a phosphonate-stabilized carbanion with an appropriate electrophile.
Caption: Retrosynthetic approach for 6-Dimethoxyphosphonyl-5-oxohexanoic acid.
Proposed Synthetic Protocol
A potential synthetic route could involve the following steps:
-
Michael Addition: The synthesis could commence with a Michael addition of the anion of dimethyl methylphosphonate to an α,β-unsaturated ester, such as methyl acrylate. This would form the carbon skeleton.
-
Acylation: The resulting phosphonate-containing ester could then be acylated at the α-position to the phosphonate group.
-
Hydrolysis: Finally, ester hydrolysis under acidic or basic conditions would yield the desired carboxylic acid.
Detailed Experimental Workflow (Hypothetical):
Caption: Proposed workflow for the synthesis of 6-Dimethoxyphosphonyl-5-oxohexanoic acid.
Characterization Techniques
The successful synthesis of 6-Dimethoxyphosphonyl-5-oxohexanoic acid would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic peaks for the methoxy groups on the phosphonate, the methylene protons along the carbon chain, and the acidic proton of the carboxylic acid.
-
¹³C NMR: Would reveal signals for the carbonyl carbons of the ketone and carboxylic acid, the carbons of the alkyl chain, and the methoxy carbons.
-
³¹P NMR: A single peak would confirm the presence of the phosphonate group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O (ketone and carboxylic acid), O-H (carboxylic acid), and P=O (phosphonate) functional groups would be expected.
Potential Applications in Research and Drug Development
The unique combination of a phosphonate, a ketone, and a carboxylic acid in 6-Dimethoxyphosphonyl-5-oxohexanoic acid suggests several potential applications in the field of drug development and biochemical research.
Enzyme Inhibition
Phosphonates are well-known mimics of phosphate and carboxylate groups and can act as inhibitors of enzymes that process these functionalities. The keto-acid moiety could also target specific enzymes.
-
Metalloprotease Inhibition: The carboxylic acid and ketone functionalities could chelate metal ions in the active sites of metalloproteases, a class of enzymes implicated in cancer and inflammatory diseases.
-
Metabolic Enzyme Inhibition: The phosphonate group could act as a transition-state analog inhibitor for enzymes involved in metabolic pathways that utilize phosphate-containing substrates.
Prodrug and Bioconjugation Chemistry
The carboxylic acid provides a convenient handle for further chemical modification.
-
Prodrug Design: The carboxylic acid could be esterified to improve cell permeability and bioavailability, with the ester being cleaved by intracellular esterases to release the active drug.
-
Bioconjugation: The carboxylic acid can be activated to form an amide bond with amino groups on proteins or other biomolecules, allowing for the targeted delivery of the phosphonate moiety.
Bone Targeting
Phosphonates have a strong affinity for hydroxyapatite, the primary mineral component of bone. This property is exploited in the design of bone-targeting drugs. 6-Dimethoxyphosphonyl-5-oxohexanoic acid could serve as a scaffold for the development of agents for treating bone diseases, where the keto-acid portion could be modified to carry a therapeutic payload.
Caption: Potential therapeutic applications stemming from the functionalities of the molecule.
Conclusion
6-Dimethoxyphosphonyl-5-oxohexanoic acid is a compound with significant potential for applications in medicinal chemistry and chemical biology. Although detailed experimental data is currently sparse in the public domain, its structure suggests a range of possible biological activities and uses. The synthetic route and characterization methods outlined in this guide provide a framework for researchers to synthesize and study this molecule and its analogs. Further investigation into the biological properties of this and related phosphonate-containing keto acids is warranted and could lead to the development of novel therapeutic agents.
References
- This guide is a synthesis of established chemical principles and does not rely on a single primary source for the specific compound. The references provided are for analogous structures and general methodologies.
